molecular formula C16H19N3O2S B2510737 {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine CAS No. 878433-00-2

{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine

Cat. No.: B2510737
CAS No.: 878433-00-2
M. Wt: 317.41
InChI Key: TYAINMIHJGKNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine is a chemical compound with the molecular formula C16H19N3O2S It is known for its complex structure, which includes a pyridine ring, a piperidine ring, and a sulfonyl group attached to a phenylamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with 2-(3-pyridyl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Various nucleophiles such as amines, thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable in biochemical assays.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited to develop new drugs for various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Comparison with Similar Compounds

  • {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}methanol
  • {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}thiol
  • {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}carboxylic acid

Comparison: Compared to its analogs, {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine exhibits unique properties due to the presence of the amine group. This functional group enhances its ability to form hydrogen bonds and interact with biological targets. Additionally, the amine group can be further modified to introduce new functionalities, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c17-14-6-8-15(9-7-14)22(20,21)19-11-2-1-5-16(19)13-4-3-10-18-12-13/h3-4,6-10,12,16H,1-2,5,11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAINMIHJGKNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1.81 ml portion of methanesulfonic acid was added to a methanol solution (10 ml) of 1.0 g N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide and stirred overnight at room temperature. The reaction liquid was poured into ice water and neutralized with sodium bicarbonate, and then layer separation operation was carried out by adding ethyl acetate. The organic layer was washed with saturated sodium chloride aqueous solution, dried with anhydrous sodium sulfate and then concentrated under a reduced pressure to obtain 695 mg of 4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}aniline as pale yellow crystals.
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